molecular formula C11H9ClN2O3 B13880988 Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate

Cat. No.: B13880988
M. Wt: 252.65 g/mol
InChI Key: PMCFGCKOUBULLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate is an organic compound with a complex structure that includes a quinoxaline ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline ring, followed by chlorination and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted quinoxalines.

Scientific Research Applications

Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-7-4-3-6-10(9(7)11(15)17-2)13-5-8(12)14-6/h3-5H,1-2H3

InChI Key

PMCFGCKOUBULLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=C(N=C2C=C1)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.